Oxiconazole (CAS 64211-45-6), frequently procured as its nitrate salt (CAS 64211-46-7), is a highly lipophilic, broad-spectrum imidazole antifungal active pharmaceutical ingredient (API). Classified as a Biopharmaceutics Classification System (BCS) Class II compound, it exhibits low aqueous solubility but high permeability, making it a prime candidate for advanced topical delivery systems. Its primary mechanism involves the potent inhibition of lanosterol 14-alpha-demethylase, disrupting ergosterol biosynthesis in fungal cell membranes. For industrial buyers and formulators, oxiconazole's value lies not just in its baseline fungicidal activity against dermatophytes (such as Trichophyton rubrum), but in its distinct physicochemical profile that supports prolonged stratum corneum retention, enabling once-daily dosing regimens that are difficult to achieve with first-generation imidazoles [1].
Procurement substitution with older, generic imidazoles such as clotrimazole or miconazole often compromises formulation efficacy and patient compliance. While these analogs share a similar mechanism of action, they exhibit significantly faster epidermal clearance rates, typically necessitating twice-daily application to maintain fungicidal concentrations. In contrast, oxiconazole uniquely establishes a 'reservoir effect' within the stratum corneum, persisting at therapeutic levels for up to seven days post-application. Furthermore, oxiconazole's specific melting point (143°C) and hydrophobicity profile make it exceptionally compatible with high-shear hot emulsification processes (70°C–80°C) required for modern emulgels and nanostructured lipid carriers (NLCs), whereas generic substitutes may present distinct polymorphic or stability challenges under identical thermodynamic processing conditions [1].
Oxiconazole demonstrates a superior epidermal pharmacokinetic profile compared to legacy imidazoles. Following topical application, it rapidly penetrates the stratum corneum, reaching maximum concentrations within 100 minutes. Crucially, therapeutic levels persist in the epidermis for up to 7 days, maintaining fungicidal concentrations for >5 hours post-application. This prolonged retention allows for a validated once-daily dosing regimen, whereas comparators like miconazole and clotrimazole generally require twice-daily application to achieve equivalent clinical clearance of dermatophytes[1].
| Evidence Dimension | Epidermal retention and required dosing frequency |
| Target Compound Data | Therapeutic levels persist up to 7 days; once-daily dosing |
| Comparator Or Baseline | Miconazole / Clotrimazole (Rapid clearance; twice-daily dosing required) |
| Quantified Difference | 50% reduction in required application frequency (1x/day vs 2x/day) |
| Conditions | Topical application in human pharmacokinetic models |
Enables formulators to market once-daily dermatological products, significantly improving patient compliance and product positioning over generic twice-daily alternatives.
As a BCS Class II API, oxiconazole's poor aqueous solubility is effectively mitigated when formulated into dual-release control systems such as emulgels. In optimized Carbopol 934-based emulgel formulations, oxiconazole achieves a cumulative in vitro drug release of 92.06% over a 12-hour period. This biphasic release profile—characterized by an initial rapid release followed by sustained delivery—significantly outperforms the release kinetics of standard commercial oxiconazole creams, demonstrating the API's high compatibility with advanced polymer-surfactant matrices (e.g., Tween 20/Span 20) [1].
| Evidence Dimension | Cumulative in vitro drug release over 12 hours |
| Target Compound Data | 92.06% release in optimized Carbopol 934 emulgel |
| Comparator Or Baseline | Standard commercial oxiconazole cream (Significantly lower, baseline release) |
| Quantified Difference | >90% sustained release achieved in emulgel matrix |
| Conditions | In vitro diffusion study over 12 hours |
Validates the procurement of oxiconazole for next-generation topical delivery pipelines, ensuring high bioavailability and controlled release in complex vehicle matrices.
The integration of antifungal APIs into nanostructured lipid carriers (NLCs) and ethosomes requires robust thermal stability during manufacturing. Oxiconazole nitrate, presenting as an amorphous powder with a melting point of 143°C, demonstrates excellent stability during hot emulsification processes. Formulators can safely heat the API within oil/aqueous phases to 70°C–80°C without inducing thermal degradation or incompatible polymorphic shifts, ensuring the successful creation of stable NLCs (approx. 172.8 nm particle size) that remain stable over extended three-month stability protocols [1], [2].
| Evidence Dimension | Thermal processing stability |
| Target Compound Data | Stable at 70°C–80°C processing temperatures; MP 143°C |
| Comparator Or Baseline | Baseline thermal degradation thresholds for sensitive APIs |
| Quantified Difference | Withstands sustained 80°C emulsification without degradation |
| Conditions | Hot emulsification followed by ultrasonication for NLC/emulgel preparation |
De-risks the scale-up and manufacturing of advanced nanocarrier formulations by confirming the API's tolerance to high-temperature, high-shear processing.
Despite its formulation advantages, oxiconazole maintains rigorous in vitro potency against key dermatological pathogens. In standardized broth microculture assays against clinical isolates of dermatophytes (including Trichophyton rubrum and Trichophyton mentagrophytes), oxiconazole demonstrated geometric mean Minimum Inhibitory Concentration (MIC) values of ≤1.01 μg/mL. This establishes an efficacy baseline that is equivalent to, or more active than, legacy agents like exalamide and clotrimazole, ensuring that the formulation benefits do not compromise the fundamental fungicidal activity required for clinical success [1].
| Evidence Dimension | Geometric mean MIC against dermatophytes |
| Target Compound Data | ≤1.01 μg/mL |
| Comparator Or Baseline | Exalamide / Clotrimazole (Higher or equivalent MIC values) |
| Quantified Difference | Maintained sub-microgram/mL potency across clinical isolates |
| Conditions | In vitro broth microculture and agar dilution methods |
Ensures procurement teams that selecting oxiconazole for its pharmacokinetic and formulation benefits also guarantees top-tier antifungal potency against primary target pathogens.
Driven by its prolonged stratum corneum retention and 7-day epidermal persistence, oxiconazole is the optimal API for developing once-daily creams and lotions for tinea pedis, tinea corporis, and tinea cruris. Procuring oxiconazole allows manufacturers to differentiate their products from twice-daily clotrimazole or miconazole generics, directly improving patient compliance in OTC and prescription markets [1].
Due to its BCS Class II profile (high lipophilicity, low aqueous solubility), oxiconazole is highly suited for integration into dual-release emulgels and spanlastic gels. Its compatibility with Carbopol matrices and non-ionic surfactants (Span 20/Tween 20) enables the development of formulations that achieve >90% cumulative drug release over 12 hours, offering superior bioavailability compared to traditional cream bases [2].
Oxiconazole's thermal stability (melting point 143°C) permits its use in high-shear, hot emulsification processes (70°C–80°C) required for NLC and ethosome production. Industrial formulators can utilize this API to create sub-200 nm nanocarriers that enhance transdermal penetration and stability without risking API degradation during the rigorous thermodynamic manufacturing steps [3].
Irritant